molecular formula C18H20N2O3S B2500573 N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 920247-38-7

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2500573
CAS No.: 920247-38-7
M. Wt: 344.43
InChI Key: WYEQTIZFMPKZSB-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation

The research on compounds structurally related to N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, such as metolachlor and methyl parathion, has shown promising applications in environmental remediation. Metolachlor, a compound with structural similarities, was rapidly decomposed in water using a photoassisted Fenton reaction, demonstrating a potential approach for the detoxification of water contaminated with similar compounds. This process led to the complete mineralization of metolachlor, indicating a non-selective attack on the molecule and suggesting that similar compounds, including this compound, could be effectively degraded in environmental settings (Pignatello & Sun, 1995).

Pharmaceutical Research

Compounds with structural similarities to this compound, such as TZT-1027, have been explored in pharmaceutical research, particularly in cancer therapy. TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has undergone Phase I and pharmacokinetic studies for its application in treating advanced solid tumors. These studies assessed the dose-limiting toxicities, determined the maximum tolerated dose, and studied the pharmacokinetics, highlighting the potential therapeutic applications of structurally related compounds (de Jonge et al., 2005).

Chemical Synthesis and Molecular Structure

In the realm of chemical synthesis, novel approaches have been developed for the synthesis of di- and mono-oxalamides, which are structurally related to this compound. A novel one-pot synthetic approach has been applied for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility and potential of similar compounds in synthetic organic chemistry (Mamedov et al., 2016).

Material Science and Electronics

In material science, compounds like 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, which share structural features with this compound, have been investigated for their potential in electronics. Specifically, this compound has been utilized as a strong n-type dopant for fullerene C60, demonstrating the highest conductivity reported to date for molecular n-type conductors. This highlights the potential of similar compounds in the development of organic electronic devices (Wei et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with opioid receptors

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The compound’s interaction with its targets could lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence pathways related to pain perception and inflammation . The compound’s effects on these pathways could lead to downstream effects such as changes in cellular signaling, gene expression, and physiological responses .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed throughout the body . The compound may be metabolized by enzymes in the liver and excreted through the kidneys . These properties could influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to have analgesic effects, suggesting that this compound may also influence pain perception

Action Environment

The action, efficacy, and stability of N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide could be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQTIZFMPKZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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